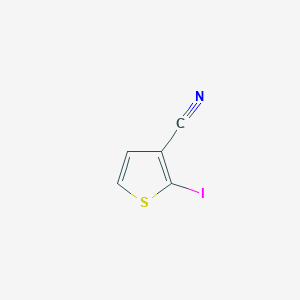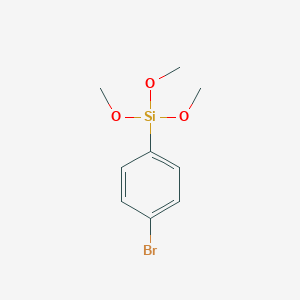![molecular formula C18H11BaClN2O6S B091165 Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate CAS No. 17814-20-9](/img/structure/B91165.png)
Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
J-113863は、ケモカイン受容体CCR1の強力かつ選択的なアンタゴニストです。顕著な抗炎症作用を示すことが証明されており、主に科学研究に使用されています。 この化合物は、ヒトCCR3受容体の強力なアンタゴニストとしても知られていますが、マウスCCR3受容体の弱いアンタゴニストです .
準備方法
合成経路と反応条件
J-113863の合成には、重要な中間体の形成とその後の反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、広く公表されていません。
工業生産方法
J-113863の工業生産方法は、化合物が主に研究目的で使用されているため、公表されていません。 生産には通常、標準的な有機合成技術が含まれ、化合物 の純度と有効性を確保するための精製と特性評価のステップが含まれます .
化学反応の分析
反応の種類
J-113863は、次のようなさまざまな化学反応を受けます。
酸化: 化合物は特定の条件下で酸化されて、酸化された誘導体になります。
還元: 還元反応は、化合物に存在する官能基を変更するために実行できます。
一般的な試薬と条件
J-113863を含む反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 具体的な条件は、所望の反応と目標生成物によって異なります .
形成される主な生成物
J-113863の反応から形成される主な生成物には、化合物のコア構造を保持していますが、官能基が変更されたさまざまな誘導体があります。 これらの誘導体は、しばしば、化合物の生物学的活性と潜在的な治療用途を研究するために使用されます .
科学研究の応用
J-113863は、次のような幅広い科学研究の応用があります。
化学: ケモカイン受容体とそのリガンドの相互作用を研究するためのツール化合物として使用されます。
生物学: さまざまな生物学的プロセスにおけるケモカイン受容体の役割を理解するための研究で使用されます。
医学: ケモカイン受容体の調節異常を含む炎症性疾患や状態における潜在的な治療効果について調査されています。
科学的研究の応用
J-113863 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions of chemokine receptors and their ligands.
Biology: Employed in research to understand the role of chemokine receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and conditions involving chemokine receptor dysregulation.
Industry: Utilized in the development of new drugs targeting chemokine receptors.
作用機序
J-113863は、CCR1受容体に選択的に結合してアンタゴニストとして作用することにより、その効果を発揮します。この相互作用は、受容体の自然なリガンドへの結合能力を阻害し、炎症や免疫応答に関与する下流のシグナル伝達経路をブロックします。 この化合物は、免疫系で重要な役割を果たすGM-CSF、IL-6、IL-10、およびIL-27などのさまざまなサイトカインの発現レベルにも影響を与えます .
類似の化合物との比較
類似の化合物
トランス-J-113863: CCR1とCCR3の別の強力なアンタゴニストで、生物学的活性は似ていますが、構造的なコンフォメーションが異なります.
その他のCCR1アンタゴニスト: BX471やMLN3897などの化合物も、CCR1受容体を標的としますが、選択性と効力プロファイルが異なる場合があります.
独自性
J-113863は、CCR1受容体に対する高い選択性と、ヒトCCR3に対する強力なアンタゴニスト効果により、独自性があります。 この選択性は、ケモカイン受容体の生物学と、新しい治療薬の開発に焦点を当てた研究において、貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Trans-J-113863: Another potent antagonist of CCR1 and CCR3, with similar biological activity but different structural conformation.
Other CCR1 Antagonists: Compounds such as BX471 and MLN3897, which also target the CCR1 receptor but may have different selectivity and potency profiles.
Uniqueness
J-113863 is unique due to its high selectivity for the CCR1 receptor and its potent antagonistic effects on human CCR3. This selectivity makes it a valuable tool in research focused on chemokine receptor biology and the development of new therapeutic agents .
特性
CAS番号 |
17814-20-9 |
|---|---|
分子式 |
C18H11BaClN2O6S |
分子量 |
556.1 g/mol |
IUPAC名 |
barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H13ClN2O6S.Ba/c1-9-6-14(15(8-13(9)19)28(25,26)27)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
InChIキー |
NZLBWSOXCACJSR-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ba] |
異性体SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)O.[Ba] |
正規SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
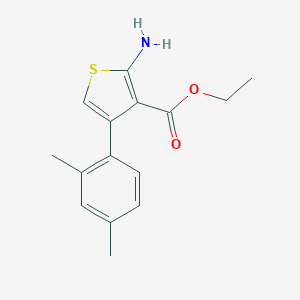
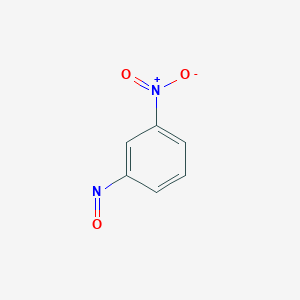


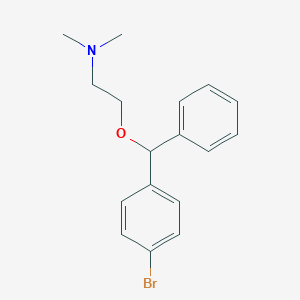
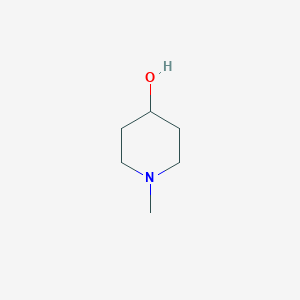
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
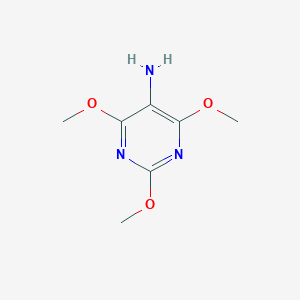
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
